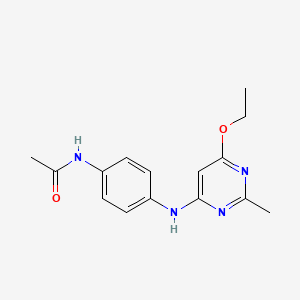

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-4-21-15-9-14(16-10(2)17-15)19-13-7-5-12(6-8-13)18-11(3)20/h5-9H,4H2,1-3H3,(H,18,20)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRJEZRQVCDRPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation to introduce the ethoxy and methyl groups.

Amination: The pyrimidine derivative is then reacted with 4-aminophenylacetic acid under suitable conditions to form the desired amine.

Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism by which N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups on the pyrimidine ring, along with the acetamide group, contribute to its binding affinity and specificity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

- N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-methoxybenzamide

- N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)propionamide

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the acetamide group. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine derivative and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 408.458 g/mol. The structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C22H24N4O4 |

| Molecular Weight | 408.458 g/mol |

| InChI | InChI=1S/C22H24N4O4/... |

| SMILES | CCOC1=NC(=NC(=C1)... |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects such as:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. Studies indicate that it may direct tumor cells towards apoptotic pathways, which is essential for effective cancer treatment .

- Antimicrobial Properties : Its structural components suggest potential antimicrobial activity, similar to other compounds containing pyrimidine and sulfonamide groups.

Anticancer Activity

Research has demonstrated the anticancer potential of this compound through various in vitro assays. For instance, studies evaluating its effects on A549 (lung cancer) and C6 (glioma) cell lines reported significant reductions in cell viability at certain concentrations, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

The compound's structural similarities to known antimicrobial agents suggest it may exhibit similar properties. Its efficacy against bacterial strains has yet to be fully characterized but preliminary studies indicate promising results against gram-positive bacteria.

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the anticancer activity of the compound against A549 and C6 cell lines.

- Methodology : MTT assay was used to assess cell viability.

- Results : Significant inhibition of cell growth was observed, with apoptosis confirmed through caspase activation assays.

-

Antimicrobial Evaluation :

- Objective : To determine the antimicrobial efficacy of the compound.

- Methodology : Disk diffusion and broth microdilution methods were employed.

- Results : The compound exhibited notable antibacterial activity against selected strains.

Q & A

Q. What are the key synthetic pathways for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)acetamide?

The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation steps. For example, similar pyrimidine derivatives are synthesized by reacting intermediates like nitrobenzene derivatives with alcohols under alkaline conditions, followed by reduction using iron powder in acidic media. Subsequent condensation with acetamide precursors under controlled conditions (e.g., using condensing agents like DCC) yields the final compound. Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature control (60–80°C), and purification via column chromatography .

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic and amide proton environments. Infrared (IR) spectroscopy validates functional groups (e.g., ethoxy, amide C=O stretch). Mass spectrometry (MS) provides molecular weight verification. For example, LC-MS data (m/z 376.0 [M+H]⁺) and NMR δ values (e.g., 2.03 ppm for CH₃ groups) are used to confirm purity and structural integrity .

Q. What are the primary biological activities associated with this compound?

Structural analogs exhibit anticancer and antimicrobial properties due to interactions with cellular targets like enzymes (e.g., kinases) or DNA replication machinery. The pyrimidine and acetamide moieties are known to inhibit bacterial growth or tumor cell proliferation in vitro, though specific assays (e.g., MTT for cytotoxicity) are required to validate activity for this derivative .

Q. How is the compound purified after synthesis?

Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. High-Performance Liquid Chromatography (HPLC) with reverse-phase columns (e.g., Newcrom R1) ensures high purity (>95%) for research applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts often arise from incomplete substitution or oxidation. Optimization includes:

- Temperature modulation : Lowering reaction temperatures during substitution steps to prevent side reactions.

- Catalyst selection : Using palladium catalysts for efficient coupling of pyrimidine and phenyl groups.

- pH control : Maintaining acidic conditions (pH 4–5) during reduction to stabilize intermediates. Real-time monitoring via TLC or HPLC helps track reaction progress .

Q. What strategies resolve contradictory NMR data across studies for this compound?

Discrepancies in δ values (e.g., aromatic proton shifts) may stem from solvent effects or impurities. Solutions include:

- Standardizing deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Comparing experimental data with computational predictions (DFT calculations).

- Repeating synthesis with stricter anhydrous conditions to exclude water-induced shifts .

Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?

PK studies require:

- In vitro assays : Microsomal stability tests (liver microsomes) to assess metabolic half-life.

- Protein binding : Equilibrium dialysis to determine plasma protein binding affinity.

- In vivo models : Administering the compound to rodents and analyzing plasma concentrations via LC-MS/MS. Dose-response curves and AUC calculations provide bioavailability metrics .

Q. What computational tools predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to enzymes like topoisomerase II or EGFR. Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., ethoxy group electronegativity) with inhibitory activity .

Q. How do substituent variations impact the compound’s bioactivity?

Systematic SAR studies involve synthesizing derivatives with modified groups (e.g., replacing ethoxy with methoxy or halogens). Biological testing (e.g., IC₅₀ comparisons in cancer cell lines) identifies critical substituents. For example, bulkier groups may enhance target selectivity but reduce solubility .

Q. What analytical methods validate the compound’s stability under storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks detect degradation products. Mass spectrometry identifies hydrolytic or oxidative breakdown pathways (e.g., amide bond cleavage). Lyophilization or inert atmosphere storage (argon) can enhance shelf life .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Characterization : Combine multiple spectroscopic techniques (NMR, IR, MS) for cross-validation.

- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments to ensure statistical significance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.